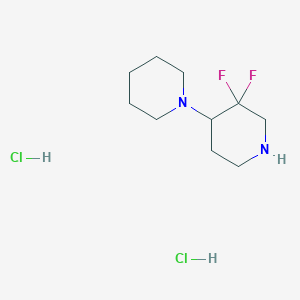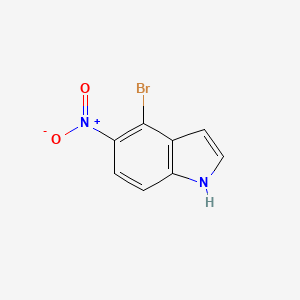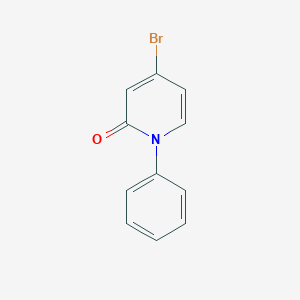![molecular formula C7H12ClNO B3034647 8-Azabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 2007921-32-4](/img/structure/B3034647.png)
8-Azabicyclo[3.2.1]octan-2-one hydrochloride
Vue d'ensemble
Description
8-Azabicyclo[3.2.1]octan-2-one hydrochloride, also known as quinuclidin-2-one hydrochloride, is a chemical compound with a bicyclic structure. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.2.1]octan-2-one hydrochloride.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : Derivatives of 8-azabicyclo[3.2.1]octan-2-one have been synthesized with potential cholagogic or antitumor activity. These derivatives were obtained by condensing 8-azabicyclo[3.2.1]octan-2-one with various aldehydes, resulting in free bases or hydrochlorides. Some showed cholinergic activity (Gutkowska, Baranowski, & Herold, 1989).
- Enantioselective Construction : The 8-azabicyclo[3.2.1]octane scaffold is central to the synthesis of tropane alkaloids, which have diverse biological activities. Various methodologies focus on the stereoselective construction of this scaffold (Rodríguez et al., 2021).
Structural and Conformational Studies
- Esters Derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo [3.2.1]octan-8-β-carboxylic Acid : These derivatives exhibit a preferred chair-envelope conformation, which is significant for understanding the stereochemistry of related compounds (Diez et al., 1991).
- N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones : These compounds have been studied for their preferred conformations, contributing to the understanding of their structural properties (Arias, Gálvez, Izquierdo, & Burgos, 1986).
Catalytic and Synthetic Applications
- Catalytic Applications : 8-Azabicyclo[3.2.1]octan-8-ol, a homologue, has shown efficacy as a catalyst for alcohol oxidation, highlighting potential catalytic applications of related structures (Toda et al., 2023).
- Synthesis of Tropidinyl Titanium and Zirconium Complexes : The compound has been used in the synthesis of allyl complexes, demonstrating its utility in organometallic chemistry (Tamm, Kunst, Stadler, & Herdtweck, 2007).
Pharmacological Studies
- Pharmacological Study of Carbamates Derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol : These studies explore the potential pharmacological applications of derivatives, contributing to our understanding of their biological activities (Iriepa & Bellanato, 2011).
Other Applications
- Synthesis of Structural Analogs of Epibatidine : Demonstrates the versatility of 8-azabicyclo[3.2.1]octan-2-one in synthesizing analogs of pharmacologically significant compounds (Babkin et al., 2015).
Safety and Hazards
The safety information for 8-azabicyclo[3.2.1]octan-2-one hydrochloride includes hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and always washing hands after handling the product .
Mécanisme D'action
Target of Action
The primary targets of 8-Azabicyclo[32The compound’s structure is the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors.
Mode of Action
The exact mode of action of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at post-synaptic muscarinic acetylcholine receptors .
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .
Analyse Biochimique
Biochemical Properties
8-Azabicyclo[3.2.1]octan-2-one hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and cholinesterase enzymes results in the inhibition of enzyme activity, leading to an accumulation of acetylcholine and subsequent modulation of neurotransmission . Additionally, this compound has been shown to interact with other proteins involved in neurotransmitter synthesis and degradation, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cholinesterase enzymes by this compound leads to increased acetylcholine levels, which can affect cell signaling pathways involved in muscle contraction, memory formation, and other physiological processes . Furthermore, this compound has been shown to alter gene expression patterns in neuronal cells, potentially impacting the synthesis of neurotransmitters and other essential biomolecules . The modulation of cellular metabolism by this compound is also noteworthy, as it can influence energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with cholinesterase enzymes, leading to enzyme inhibition . The binding of this compound to the active site of cholinesterase enzymes prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels and enhanced neurotransmission . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further modulating cellular function and signaling pathways . Changes in gene expression induced by this compound also contribute to its molecular mechanism of action, as they can affect the synthesis and degradation of neurotransmitters and other critical biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its potency and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function by inhibiting cholinesterase enzymes and increasing acetylcholine levels . At higher doses, this compound may exhibit toxic or adverse effects, such as muscle weakness, respiratory distress, and convulsions . Threshold effects have been observed in animal studies, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing significant toxicity . Understanding the dosage effects of this compound is crucial for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation . This compound interacts with enzymes such as cholinesterase, which play a critical role in the hydrolysis of acetylcholine . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cellular metabolism . These interactions highlight the importance of this compound in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function and signaling pathways . The localization and accumulation of this compound are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules, its effects on cellular processes, and its overall biochemical activity .
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPWAVEPKCRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


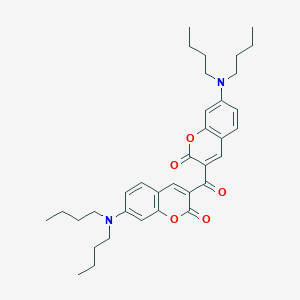
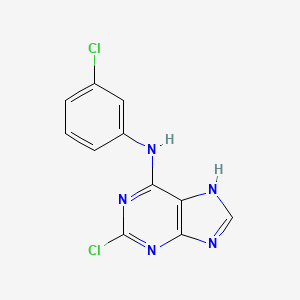
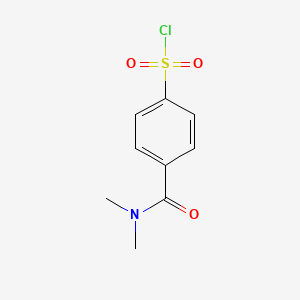
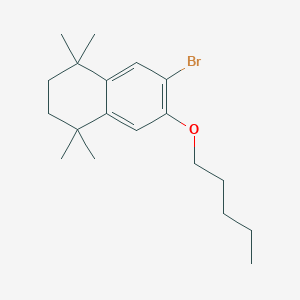
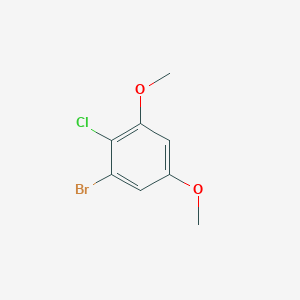
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/structure/B3034574.png)
![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)
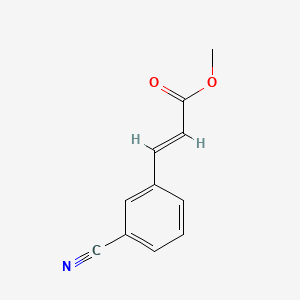

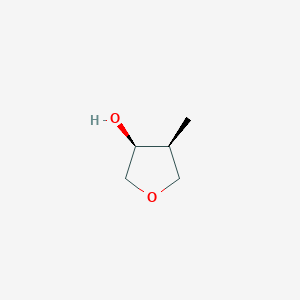
![1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol](/img/structure/B3034583.png)
